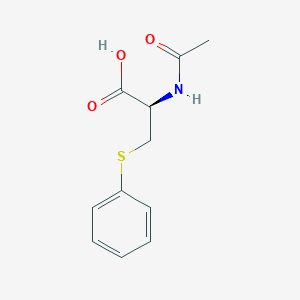

S-Phenylmercapturic acid

Overview

Description

S-Phenylmercapturic Acid, also known as N-acetyl-S-(phenyl)-L-cysteine, is a urinary metabolite of benzene. It is commonly used as a biomarker to assess benzene exposure in humans. Benzene is a known genotoxic carcinogen linked to various hematological abnormalities, including leukemia .

Mechanism of Action

- Its role is to serve as a biomarker for assessing exposure to benzene, a volatile organic compound commonly found in industrial settings and motor fuels .

- S-PMA formation represents a protective mechanism to prevent excessive accumulation of toxic benzene metabolites .

- Monitoring S-PMA helps assess occupational or environmental exposure and guide preventive measures .

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of benzene, suggesting that it interacts with enzymes involved in benzene metabolism .

Metabolic Pathways

S-Phenylmercapturic acid is involved in the metabolic pathways of benzene . It may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Phenylmercapturic Acid can be synthesized through the reaction of benzene with glutathione, followed by enzymatic conversion to S-phenylcysteine and subsequent acetylation to form this compound . The reaction conditions typically involve acidic pH to facilitate the conversion of precursor compounds to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) techniques. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: S-Phenylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

S-Phenylmercapturic Acid has a wide range of applications in scientific research:

Chemistry: Used as a biomarker for benzene exposure in environmental and occupational health studies.

Biology: Helps in understanding the metabolic pathways of benzene and its impact on human health.

Industry: Employed in quality control processes to ensure safe levels of benzene in consumer products.

Comparison with Similar Compounds

S-Benzylmercapturic Acid: Another metabolite of benzene, used as a biomarker for toluene exposure.

Trans, Trans-Muconic Acid: A urinary metabolite of benzene, used alongside S-Phenylmercapturic Acid to assess benzene exposure.

Uniqueness: this compound is unique due to its specific role in the detoxification of benzene. It is a more sensitive and specific biomarker compared to other benzene metabolites, making it highly valuable in environmental and occupational health studies .

Biological Activity

S-Phenylmercapturic acid (SPMA), a metabolite of benzene, is widely recognized as a biomarker for assessing exposure to benzene, particularly in occupational settings. This compound plays a significant role in toxicology and environmental health due to its implications in human exposure assessment and potential health risks associated with benzene.

This compound is formed through the conjugation of benzene with glutathione, followed by further metabolism. The metabolic pathway involves the following steps:

- Benzene Exposure : Benzene is absorbed through inhalation or dermal contact.

- Metabolism : Benzene is metabolized primarily in the liver to form phenol, which is then conjugated with glutathione to produce SPMA.

- Excretion : SPMA is excreted in urine, making it a reliable biomarker for benzene exposure levels.

Biological Monitoring and Case Studies

Numerous studies have evaluated the biological activity of SPMA as a biomarker for benzene exposure. Below are key findings from various research efforts:

Table 1: Summary of Key Studies on SPMA

Case Study: Occupational Exposure in Petroleum Workers

In a study involving 79 petroleum site workers, urinary assays of SPMA indicated that the average concentration was 0.70 µg/g creatinine, with no significant correlations found between age, seniority, or smoking status and SPMA levels . This suggests that the workers had low exposure to benzene, consistent with atmospheric monitoring results.

Health Implications

The biological activity of SPMA is not limited to its role as a biomarker; it also raises concerns regarding potential health effects associated with chronic benzene exposure:

- Carcinogenicity : Benzene is classified as a human carcinogen, and prolonged exposure can lead to hematological malignancies such as leukemia.

- Toxicity : Studies indicate that increased levels of SPMA correlate with adverse health outcomes related to benzene exposure, including respiratory issues and other systemic effects .

Research Findings on SPMA Sensitivity and Specificity

SPMA has been shown to be more sensitive and specific compared to other metabolites like trans, trans-muconic acid (tt-MA). For instance, one study found that an average inhalation of 1 ppm of benzene resulted in significantly higher concentrations of SPMA compared to tt-MA . This highlights the utility of SPMA in biological monitoring programs aimed at assessing benzene exposure.

Properties

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is S-Phenylmercapturic acid considered a specific biomarker for benzene exposure?

A1: Unlike other benzene metabolites like phenol, SPMA is not detected in individuals without benzene exposure, making it a specific biomarker. [] This specificity arises because SPMA formation is a minor metabolic pathway for benzene, primarily triggered by benzene oxide reacting with glutathione. []

Q2: How do smoking habits affect SPMA levels in urine?

A2: SPMA levels are significantly higher in smokers compared to non-smokers. [, , ] This is because cigarette smoke contains benzene, contributing to the overall benzene intake and subsequent SPMA production. []

Q3: How does the sensitivity of SPMA as a benzene exposure biomarker compare to trans,trans-muconic acid (t,t-MA)?

A3: While both are considered sensitive biomarkers, SPMA demonstrates superior sensitivity in detecting low-level benzene exposure (down to 0.3 ppm 8-hour TWA). [] This is attributed to the higher specificity of SPMA compared to t,t-MA, which can have higher background levels in non-exposed individuals. []

Q4: How does GSTT1 genetic polymorphism influence SPMA levels?

A4: The Glutathione S-transferase T1 (GSTT1) gene plays a crucial role in SPMA formation. Individuals with the GSTT1 null genotype exhibit significantly higher SPMA levels for the same amount of benzene exposure. [, ] This difference highlights the importance of considering GSTT1 genotype when interpreting SPMA levels as a benzene exposure marker.

Q5: Is there a correlation between benzene exposure levels and urinary SPMA concentrations?

A5: Yes, studies have shown a significant positive correlation between benzene exposure levels and post-shift urinary SPMA concentrations. [, , , , , ] This correlation underscores the reliability of urinary SPMA as a quantitative indicator of benzene exposure.

Q6: What are the challenges in using urinary benzene as a biomarker compared to SPMA for low-level benzene exposure?

A6: While both are potential biomarkers, urinary benzene exhibits less validity for measuring very low benzene exposures compared to SPMA. [] This difference likely arises from the higher sensitivity and specificity of SPMA, making it a more reliable indicator for low-level exposures.

Q7: What are the commonly used analytical methods for measuring SPMA in urine?

A7: Several analytical techniques have been developed and validated for measuring urinary SPMA, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, DAD, MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA). [, , ]

Q8: What are the advantages of using HPLC-MS/MS for SPMA analysis?

A8: HPLC-MS/MS offers several advantages, including high sensitivity, selectivity, and the ability to simultaneously analyze SPMA alongside other benzene metabolites like t,t-MA. [, , , , ] This technique provides a comprehensive approach to assessing benzene exposure.

Q9: How does ELISA compare to GC-MS for SPMA analysis in terms of cost and efficiency?

A9: ELISA offers a cost-effective and rapid approach for screening large numbers of urine samples for SPMA. [] While GC-MS provides more accurate quantification, ELISA can be used for preliminary screening, with GC-MS reserved for confirming concentrations exceeding specific thresholds. []

Q10: Why is sample preparation crucial for accurate SPMA quantification?

A10: The presence of pre-SPMA, a precursor that converts to SPMA under acidic conditions, necessitates careful sample preparation. [] Variations in pH adjustment during sample processing can significantly influence SPMA quantitation, highlighting the importance of standardized protocols. []

Q11: What is the role of solid-phase extraction (SPE) in SPMA analysis?

A11: SPE is a common sample preparation technique used to extract and purify SPMA from urine samples before analysis. [, , , , ] This step helps remove interfering compounds and concentrate SPMA, ultimately improving the accuracy and sensitivity of the analysis.

Q12: How can online sample cleanup systems improve SPMA analysis?

A12: Online automated sample cleanup systems integrated with analytical techniques like ESI-MS/MS can significantly streamline and expedite SPMA analysis. [, ] These systems eliminate the need for tedious manual sample preparation, allowing for high-throughput and efficient SPMA determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.